![molecular formula C16H22N2O2S B279050 2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of imidazole and is commonly known as TMSI. It is a white solid with a molecular weight of 357.49 g/mol and a melting point of 129-131 °C.
Mechanism of Action
The mechanism of action of TMSI is based on its ability to act as a sulfonating agent. It reacts with various functional groups, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl ethers, respectively. This mechanism has been widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
TMSI has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, TMSI has been shown to have antitumor and antimicrobial activities. However, further studies are needed to fully understand the biochemical and physiological effects of TMSI.
Advantages and Limitations for Lab Experiments
TMSI has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it a reliable reagent for organic synthesis. Additionally, TMSI is relatively easy to handle and store. However, one of the limitations of TMSI is its strong sulfonating ability, which can lead to unwanted side reactions. Therefore, it is important to carefully control the reaction conditions when using TMSI.
Future Directions
There are several future directions for the study of TMSI. One potential direction is the development of new synthetic routes for TMSI that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMSI. Furthermore, the potential applications of TMSI in the field of drug discovery and development should be explored. Overall, TMSI is a promising compound with significant potential for various scientific research applications.
Synthesis Methods
The synthesis of TMSI involves the reaction of 2-isopropylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TMSI as a white solid in high purity.
Scientific Research Applications
TMSI has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of TMSI is in the field of organic synthesis. It is commonly used as a reagent for the synthesis of various organic compounds, including sulfonamides, imidazoles, and other heterocyclic compounds.
properties
Product Name |
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-propan-2-yl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O2S/c1-10(2)16-17-7-8-18(16)21(19,20)15-13(5)11(3)9-12(4)14(15)6/h7-10H,1-6H3 |
InChI Key |
RATDJECORNFXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



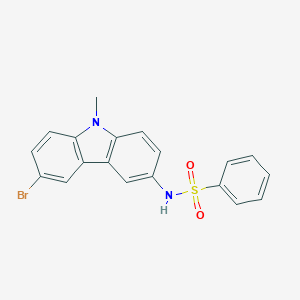
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
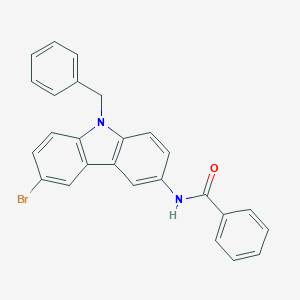
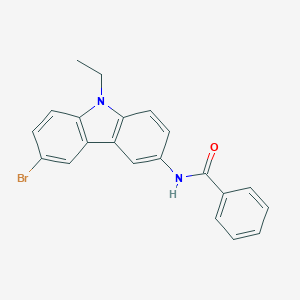
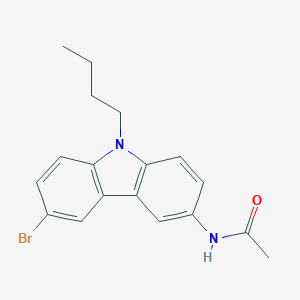
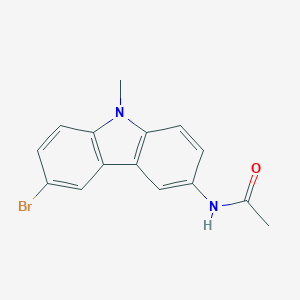
![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)